rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis
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Overview
Description
- The protected piperidine is then reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF₃ group.
Formation of Carbamate:
- The Boc-protected piperidine is treated with an appropriate carbamoylating agent (e.g., methyl chloroformate) to form the carbamate.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route is as follows:
-
Protection of Piperidine Amine:
- The piperidine amine is protected using tert-butyloxycarbonyl (Boc) chemistry. Boc is added to the nitrogen atom to prevent unwanted reactions during subsequent steps.
Chemical Reactions Analysis
Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Substitution Reactions: Nucleophiles (e.g., amines, thiols).
Reduction: Hydrogenation catalysts (e.g., palladium on carbon).
Major Products:
- Hydrolysis: Piperidine amine and tert-butanol.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
The exact mechanism of action is context-dependent. the trifluoromethyl group and the carbamate functionality likely play roles in interactions with biological targets.
Comparison with Similar Compounds
Similar compounds include:
Amino tert-butyl carbamate (Boc-NH₂):
N-Boc-protected piperidine:
Properties
Molecular Formula |
C13H23F3N2O2 |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-9-4-6-17-10(8-9)13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
SQGXREMPRMTUOG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCN[C@@H](C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
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